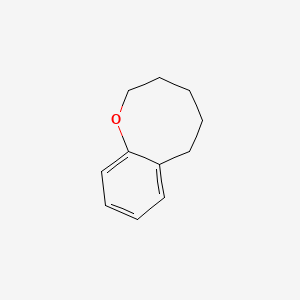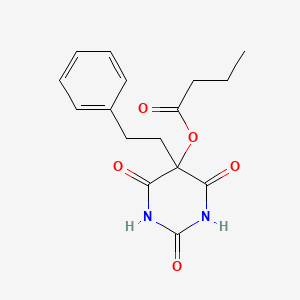
5-Butyryloxy-5-(1-phenylethyl)barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyryloxy-5-(1-phenylethyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This specific compound is characterized by the presence of a butyryloxy group and a 1-phenylethyl group attached to the barbituric acid core, which may influence its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid typically involves the following steps:
Bromination: The starting material, such as diethyl ethylmalonate, undergoes bromination to introduce bromine atoms.
Alkylation: The brominated intermediate is then alkylated with 1-phenylethyl bromide to introduce the 1-phenylethyl group.
Cyclization and Acidification: The alkylated product undergoes cyclization to form the barbituric acid core, followed by acidification to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyryloxy-5-(1-phenylethyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted barbituric acid derivatives.
Aplicaciones Científicas De Investigación
5-Butyryloxy-5-(1-phenylethyl)barbituric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also inhibit excitatory neurotransmitters like glutamate, contributing to its overall depressant effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: A short-acting barbiturate used for sedation and as a pre-anesthetic.
Uniqueness
5-Butyryloxy-5-(1-phenylethyl)barbituric acid is unique due to its specific substituents, which may alter its pharmacokinetics and pharmacodynamics compared to other barbiturates. The presence of the butyryloxy and 1-phenylethyl groups can influence its solubility, potency, and duration of action, making it a compound of interest for further research and development .
Propiedades
Número CAS |
53761-09-4 |
|---|---|
Fórmula molecular |
C16H18N2O5 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
[2,4,6-trioxo-5-(2-phenylethyl)-1,3-diazinan-5-yl] butanoate |
InChI |
InChI=1S/C16H18N2O5/c1-2-6-12(19)23-16(10-9-11-7-4-3-5-8-11)13(20)17-15(22)18-14(16)21/h3-5,7-8H,2,6,9-10H2,1H3,(H2,17,18,20,21,22) |
Clave InChI |
FRCFCYBYJJVOBG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1(C(=O)NC(=O)NC1=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


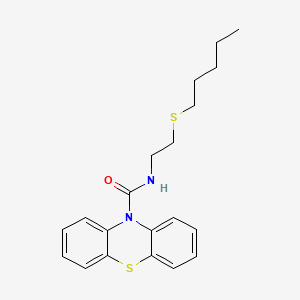
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
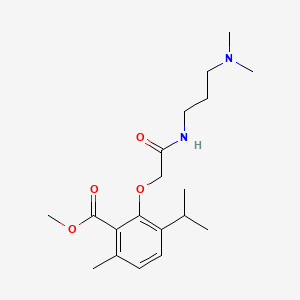
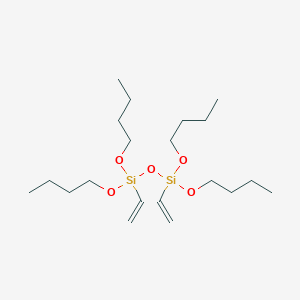

![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
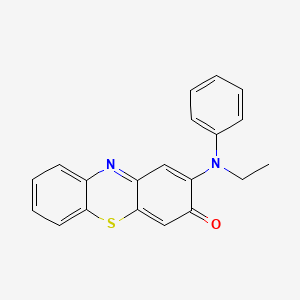
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
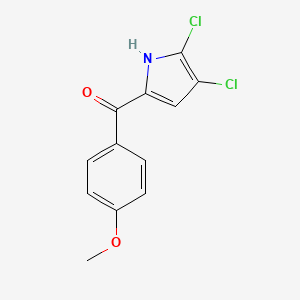

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
